N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
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Overview
Description
“N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide” is a chemical compound. Based on its name, it contains a benzothiazole ring, which is a type of heterocyclic compound, with a fluorine atom at the 4-position. It also has a hydrazide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a hydrazide group, and methoxy groups. The fluorine atom on the benzothiazole ring would be expected to have an electronegative effect, potentially influencing the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The hydrazide group could potentially undergo condensation reactions, and the methoxy groups could potentially be demethylated under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its molecular weight, the presence of polar and nonpolar groups, and the presence of the fluorine atom .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including compounds like N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, have been studied for their potential as antimicrobial agents. The structure of thiazoles allows for interaction with bacterial cell walls and enzymes, disrupting their function and leading to the death of the microorganism . This application is particularly relevant in the fight against antibiotic-resistant strains of bacteria.
Antitumor and Cytotoxic Effects
Research has indicated that certain thiazole derivatives exhibit antitumor and cytotoxic activities. These compounds can interfere with the proliferation of cancer cells, inducing apoptosis or cell death . This makes them valuable candidates for the development of new cancer therapies.
Neuroprotective Properties
The neuroprotective potential of thiazole compounds is another area of interest. These molecules may protect nerve cells from damage or degeneration caused by diseases such as Alzheimer’s or Parkinson’s . By modulating various cellular pathways, they can contribute to the preservation of neurological function.
Anti-inflammatory and Analgesic Effects
Thiazole derivatives have been shown to possess anti-inflammatory and analgesic properties. They can reduce inflammation and alleviate pain by inhibiting the synthesis of pro-inflammatory cytokines and mediators . This application is significant for the treatment of chronic inflammatory diseases and pain management.
Antiviral Activity
Some thiazole derivatives have demonstrated activity against viruses, making them potential antiviral drug candidates. They can inhibit viral replication and reduce the severity of viral infections . This is particularly important in the context of emerging viral diseases and pandemics.
Agricultural Applications
In agriculture, thiazole derivatives can be used as fungicides and biocides. They help protect crops from fungal infections and pests, ensuring better yield and quality of produce . This application is crucial for food security and sustainable agriculture practices.
Mechanism of Action
Future Directions
The future research directions for this compound would depend on its properties and potential applications. If it shows biological activity, it could be further studied for potential medicinal uses. Alternatively, if it has interesting chemical properties, it could be studied in the context of materials science or other areas of chemistry .
properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLFNRGBLSTXPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide |
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